molecular formula C15H23BrO2 B1246757 Isorigidol

Isorigidol

Cat. No.: B1246757
M. Wt: 315.25 g/mol
InChI Key: RLCBOPJHZRVMGC-MYZSUADSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isorigidol is a naturally occurring halogenated chamigrene derivative isolated from marine red algae of the genus Laurencia, specifically identified in Laurencia sp. collected from the Philippines. Structurally, it is characterized as (+)-3-(Z)-bromomethylidene-10b-bromo-β-chamigrene, with a bicyclic skeleton featuring bromine substituents at the C3 and C10b positions . Its isolation and structural elucidation were confirmed via X-ray crystallography, highlighting its unique stereochemistry and halogenation pattern . This compound exhibits moderate cytotoxic and antibacterial activities, aligning with the bioactivity profile typical of halogenated chamigrenes .

Properties

Molecular Formula

C15H23BrO2

Molecular Weight

315.25 g/mol

IUPAC Name

(3S,4S,6S,9R)-4-bromo-5,5,9-trimethyl-1-methylidenespiro[5.5]undec-10-ene-3,9-diol

InChI

InChI=1S/C15H23BrO2/c1-10-9-11(17)12(16)13(2,3)15(10)7-5-14(4,18)6-8-15/h5,7,11-12,17-18H,1,6,8-9H2,2-4H3/t11-,12+,14-,15+/m0/s1

InChI Key

RLCBOPJHZRVMGC-MYZSUADSSA-N

Isomeric SMILES

C[C@]1(CC[C@]2(C=C1)C(=C)C[C@@H]([C@H](C2(C)C)Br)O)O

Canonical SMILES

CC1(C(C(CC(=C)C12CCC(C=C2)(C)O)O)Br)C

Synonyms

8-bromo-3,7,7-trimethyl-11-methylenespiro(5.5)-undec-1-ene-3,9-diol
isorigidol

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

Compound Structure Key Functional Groups Source Organism
This compound (+)-3-(Z)-bromomethylidene-10b-bromo-β-chamigrene Bromomethylidene, Bromo substituent Laurencia sp. (Philippines)
Tanosanol 5-acetoxy-2,10-dibromo-3-chloro-7,8-epoxy-α-chamigrene Acetoxy, Dibromo, Chloro, Epoxy Japanese Laurencia spp.
Tanosane Undisclosed (presumed dibrominated chamigrene) Bromo substituents (positions unspecified) Japanese Laurencia spp.
10-bromo-9-hydroxychamigra-2,7(14)-diene (6R,9R,10S)-10-bromo-9-hydroxy-chamigra-2,7(14)-diene Bromo, Hydroxy Laurencia majuscula

Key Observations :

  • Halogenation: this compound and Tanosanol both feature bromine atoms, but Tanosanol additionally includes a chlorine and epoxy group, enhancing its structural complexity .
  • Oxygenation : The 10-bromo-9-hydroxychamigrene contains a hydroxyl group, absent in this compound, which may influence solubility and target interactions .
  • Stereochemistry : this compound’s (Z)-bromomethylidene configuration contrasts with the (E)-isomer observed in related compounds like (–)-3-(E)-bromomethylidene-10b-bromo-β-chamigrene .

Key Observations :

  • Spectrum: this compound shows broader antibacterial activity against Gram-positive (S. aureus) and Gram-negative strains, whereas Tanosanol is more effective against E. coli .
  • Mechanism : The hydroxyl group in 10-bromo-9-hydroxychamigrene may facilitate hydrogen bonding with enzymatic targets, explaining its tyrosine kinase inhibitory activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isorigidol
Reactant of Route 2
Isorigidol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.